[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-
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Overview
Description
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is a heterocyclic compound that belongs to the class of triazoloisoquinolines
Preparation Methods
The synthesis of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves a multi-step process. One efficient method is the copper-catalyzed three-component domino protocol. This method uses o-halogenated benzohydrazides, aldehydes, and nitriles as starting materials. The process involves sequential selective condensation, copper-catalyzed intermolecular C-arylation, and bicyclization . This method is advantageous as it avoids the use of ligands and anaerobic conditions, making it more practical for industrial applications.
Chemical Reactions Analysis
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include NaOCl for oxidation and NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs due to its potential biological activity.
Materials Science: This compound can be used in the development of light-emitting materials for OLED devices.
Chemical Research: It serves as a building block for synthesizing other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can be compared with other similar compounds such as:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds have similar structural features and are used in drug design.
Tetrazolo[1,5-b][1,2,4]triazines: These compounds are known for their high nitrogen content and thermal stability.
The uniqueness of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
The compound [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl- (CAS Number: 52997-85-0) is a heterocyclic organic molecule characterized by its unique triazole and isoquinoline structures. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H11N3O
- Molecular Weight : 227.24 g/mol
- Structural Features : The compound features a triazole ring fused to an isoquinoline system, which is known for its potential interactions with various biological targets.
Biological Activities
The biological activity of [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one has been investigated in several studies, revealing its potential in various therapeutic areas:
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For example:
- Mechanism of Action : Compounds related to this structure have shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. Flow cytometry studies demonstrated that certain derivatives caused cell cycle arrest in the G2/M phase and increased mitochondrial depolarization and reactive oxygen species (ROS) generation .
Neuroprotective Effects
The presence of the triazole moiety suggests potential neuroprotective effects:
- Modulation of Neurotransmitter Systems : Studies suggest that compounds with triazole and isoquinoline structures can influence neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities of [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one and related compounds:
Case Studies
Several case studies have highlighted the promising biological activity of derivatives related to [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one:
- Antitumor Study on Derivatives : A study evaluated a series of derivatives for their antiproliferative activity against HeLa and Jurkat cells. The most active compounds demonstrated significant G2/M phase arrest and induced apoptosis through ROS generation and caspase activation .
- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective properties of triazole-containing compounds. It was found that these compounds could modulate serotonin levels in animal models, suggesting potential applications in treating mood disorders.
Properties
CAS No. |
52997-85-0 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1,2-dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5-one |
InChI |
InChI=1S/C12H11N3O/c1-8-13-15-11(14(8)2)7-9-5-3-4-6-10(9)12(15)16/h3-7H,1-2H3 |
InChI Key |
SIQKAFCNPAUROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC3=CC=CC=C3C2=O)N1C |
Origin of Product |
United States |
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